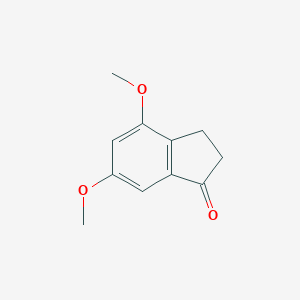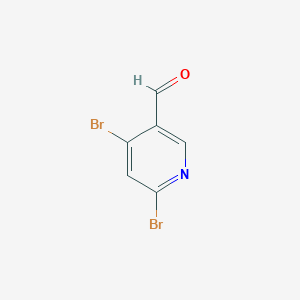
5-ブロモ-2-メトキシピリジン-3-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methoxypyridine-3-carbaldehyde: is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and an aldehyde group at the 3-position of the pyridine ring . This compound is commonly used as a synthetic building block in organic synthesis and pharmaceutical research .
科学的研究の応用
Chemistry: 5-Bromo-2-methoxypyridine-3-carbaldehyde is widely used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In pharmaceutical research, this compound serves as an intermediate in the synthesis of potential drug candidates. It has been used in the development of selective CB2 agonists, which are being investigated for their therapeutic potential in treating conditions such as inflammation and pain .
Industry: The compound is also used in the production of agrochemicals and fine chemicals. Its versatility as a synthetic intermediate makes it valuable in various industrial applications .
作用機序
Target of Action
5-Bromo-2-methoxypyridine-3-carbaldehyde, also known as 5-Bromo-2-methoxynicotinaldehyde, is used as a ligand for the central nicotinic acetylcholine receptor . The central nicotinic acetylcholine receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
As a ligand, it likely binds to the central nicotinic acetylcholine receptor, potentially altering the receptor’s activity and influencing signal transmission .
Biochemical Pathways
Given its role as a ligand for the central nicotinic acetylcholine receptor, it may influence pathways related to neurotransmission .
Result of Action
It has been used as a reactant in the assessment of novel series of selective cb2 agonists using parallel synthesis protocols . This suggests that it may have potential effects on the endocannabinoid system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyridine-3-carbaldehyde typically involves the bromination of 2-methoxypyridine followed by formylation. One common method includes the following steps:
Bromination: 2-Methoxypyridine is reacted with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production methods for 5-Bromo-2-methoxypyridine-3-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions:
Oxidation: 5-Bromo-2-methoxypyridine-3-carbaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: 5-Bromo-2-methoxypyridine-3-carboxylic acid.
Reduction: 5-Bromo-2-methoxypyridine-3-methanol.
Substitution: Various biaryl compounds depending on the boronic acid used.
類似化合物との比較
5-Bromo-2-methoxypyridine: Lacks the aldehyde group at the 3-position.
2-Methoxypyridine-3-carbaldehyde: Lacks the bromine atom at the 5-position.
5-Bromo-3-methoxypyridine-2-carbaldehyde: The positions of the methoxy and aldehyde groups are reversed.
Uniqueness: 5-Bromo-2-methoxypyridine-3-carbaldehyde is unique due to the specific arrangement of the bromine, methoxy, and aldehyde groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
IUPAC Name |
5-bromo-2-methoxypyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNOWEKCASDTFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363962 |
Source


|
| Record name | 5-Bromo-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103058-87-3 |
Source


|
| Record name | 5-Bromo-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methoxypyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)

